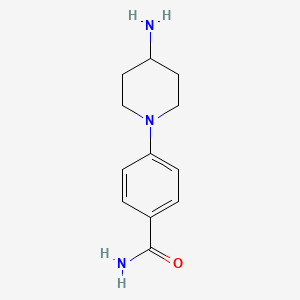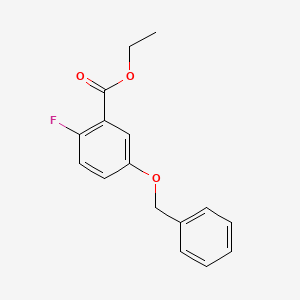![molecular formula C10H14O B13896427 3-Methylenebicyclo[3.3.1]nonan-9-one](/img/structure/B13896427.png)
3-Methylenebicyclo[3.3.1]nonan-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylenebicyclo[331]nonan-9-one is a bicyclic organic compound with the molecular formula C10H14O It is characterized by a bicyclo[331]nonane framework with a methylene group at the 3-position and a ketone group at the 9-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylenebicyclo[3.3.1]nonan-9-one typically involves the following steps:
Cyclization Reactions: The formation of the bicyclo[3.3.1]nonane skeleton can be achieved through cyclization reactions involving suitable precursors. For example, the intramolecular aldol condensation of appropriate diketones can lead to the formation of the bicyclic structure.
Introduction of the Methylene Group: The methylene group at the 3-position can be introduced through various methods, such as the Wittig reaction or methylenation reactions using reagents like methylene triphenylphosphorane.
Oxidation to Ketone: The final step involves the oxidation of the corresponding alcohol or intermediate to form the ketone group at the 9-position. Common oxidizing agents include Jones reagent (chromic acid in acetone) or pyridinium chlorochromate (PCC).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization and oxidation reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methylenebicyclo[3.3.1]nonan-9-one undergoes various types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methylene group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Jones reagent, PCC, potassium permanganate (KMnO4)
Reduction: NaBH4, LiAlH4, catalytic hydrogenation
Substitution: Nucleophiles such as amines, halides, and organometallic reagents
Major Products Formed
Oxidation: Carboxylic acids, esters
Reduction: Alcohols
Substitution: Substituted bicyclo[3.3.1]nonane derivatives
Scientific Research Applications
3-Methylenebicyclo[3.3.1]nonan-9-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and stereochemistry.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Methylenebicyclo[3.3.1]nonan-9-one involves its interaction with various molecular targets and pathways. The ketone group can participate in nucleophilic addition reactions, while the methylene group can undergo electrophilic or nucleophilic substitution. These interactions can lead to the formation of new chemical bonds and the modulation of biological activity.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nonan-9-one: Lacks the methylene group at the 3-position.
7-Methylenebicyclo[3.3.1]nonan-3-one: Similar structure but with the methylene group at a different position.
Bicyclo[3.3.1]nonane: Saturated analog without the ketone group.
Uniqueness
3-Methylenebicyclo[3.3.1]nonan-9-one is unique due to the presence of both a methylene group and a ketone group in the bicyclo[3.3.1]nonane framework. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in scientific research.
Properties
Molecular Formula |
C10H14O |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
3-methylidenebicyclo[3.3.1]nonan-9-one |
InChI |
InChI=1S/C10H14O/c1-7-5-8-3-2-4-9(6-7)10(8)11/h8-9H,1-6H2 |
InChI Key |
OHCHDDUKNOFKRB-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC2CCCC(C1)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[3-(2-Phenylethyl)-1,2,4-oxadiazol-5-yl]-1-propanol](/img/structure/B13896358.png)
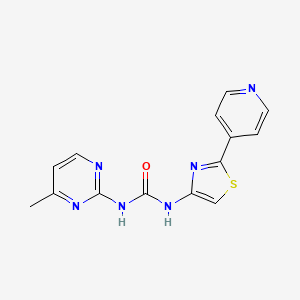


![Methyl 5-aminoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13896376.png)
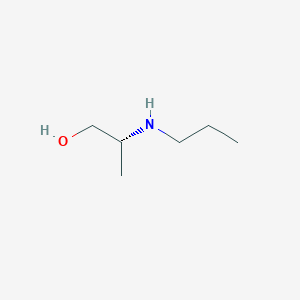
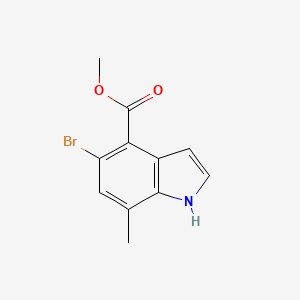
![(7S,8aS)-7-methoxy-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride](/img/structure/B13896391.png)

![3-(4-Hydroxy-2-methylbutan-2-yl)sulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13896403.png)
